
1-(5-Chloro-2-methoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-methoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea, also known as C21H28ClN3O2S, is a chemical compound that belongs to the class of urea derivatives. This compound has been studied extensively for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Directed lithiation of N'-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and its derivatives demonstrates the potential for targeted functionalization of urea compounds, offering pathways for creating a variety of substituted products with high yields. This approach underscores the versatility of urea derivatives in synthetic chemistry (Smith, El‐Hiti, & Alshammari, 2013).
Pharmacological Research
- Discovery of nonpeptide agonists of the GPR14/urotensin-II receptor, such as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, highlights the potential of certain urea derivatives in drug discovery, particularly in modulating receptor activities with implications for treating various diseases (Croston et al., 2002).
Anticonvulsant Activity
- The synthesis and pharmacological evaluation of urea/thiourea derivatives for anticonvulsant activity showcase the therapeutic potential of these compounds. Molecular docking studies further justify the pharmacological results, indicating specific derivatives as significantly effective against convulsions, highlighting the role of chemical structure in medicinal properties (Thakur et al., 2017).
Nonlinear Optical Properties
- The study of nonlinear optical chromophores based on configurationally locked polyene, including urea derivatives, demonstrates the application of these compounds in the field of materials science. The significant second-harmonic generation signals observed suggest potential uses in optical technologies and devices (Kwon et al., 2006).
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(dimethylamino)-2-thiophen-3-ylethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2S/c1-20(2)14(11-6-7-23-10-11)9-18-16(21)19-13-8-12(17)4-5-15(13)22-3/h4-8,10,14H,9H2,1-3H3,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUMLFREYMXMKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=C(C=CC(=C1)Cl)OC)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(1-phenylethyl)butanamide](/img/structure/B2369242.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2369243.png)
![1-{[1-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2369244.png)
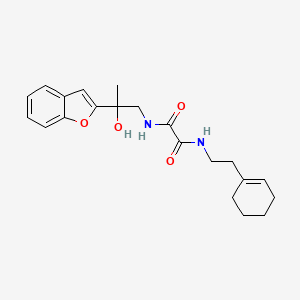


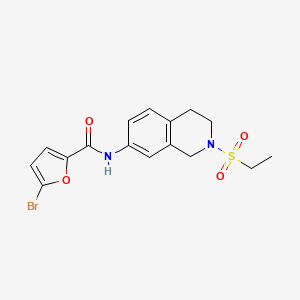
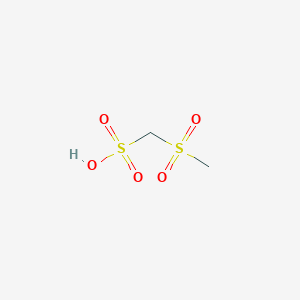
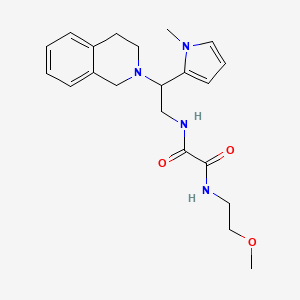

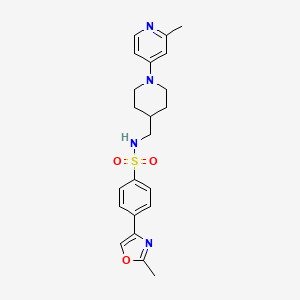
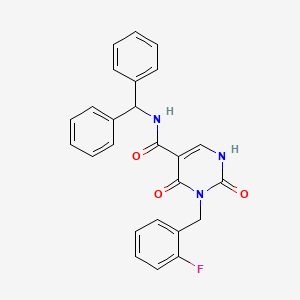
![(Z)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3-methylphenyl)prop-2-enenitrile](/img/structure/B2369262.png)
